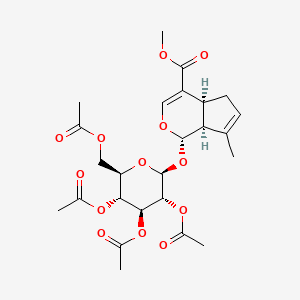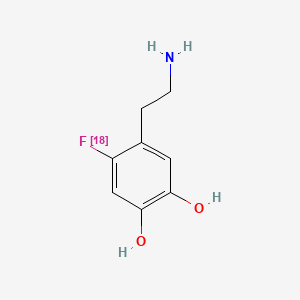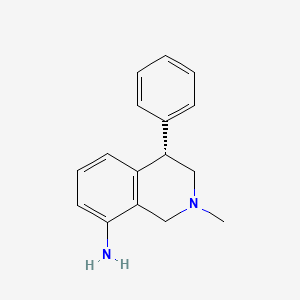
(-)-Nomifensine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-nomifensine is the S enantiomer of nomifensine. It is an enantiomer of a (R)-nomifensine.
Applications De Recherche Scientifique
Neurotransmitter Uptake Inhibition
Nomifensine is known to inhibit the uptake of neurotransmitters like noradrenaline and serotonin in rat brain synaptosomes. It's suggested that this inhibitory action, especially its strong effect on noradrenaline uptake, contributes to its central stimulating component (Schacht & Heptner, 1974).
Applications in Parkinsonism
Research has explored the use of nomifensine in Parkinsonism patients. It was found to have a moderate therapeutic action, facilitating dopaminergic and noradrenergic transmission, which could be beneficial for patients with Parkinson's disease (Teychenné et al., 1976).
Diagnostic Use in Hyperprolactinemic States
Nomifensine has been used as a neuropharmacological tool for distinguishing individuals with and without pituitary adenoma, particularly in cases involving hyperprolactinemia. It activates dopamine neurotransmission, which can influence plasma prolactin levels, providing diagnostic insights (Müller et al., 1978).
Studying Amine Uptake
As an experimental antidepressive drug, nomifensine has been a potent inhibitor of noradrenaline and dopamine uptake, offering a tool for studying these mechanisms in neuroscience research (Tuomisto, 1977).
Metabolism and Toxic Responses
The metabolism of nomifensine to a dihydroisoquinolinium ion metabolite has been studied, particularly focusing on its interaction with human enzymes. This research is significant in understanding the toxic responses such as hemolytic anemia and hepatotoxicity associated with nomifensine (Obach & Dalvie, 2006).
Effect on Dopamine Signals
Nomifensine has been observed to amplify subsecond dopamine signals in the ventral striatum of freely-moving rats, highlighting its potential role in understanding rapid dopamine signaling in the brain (Robinson & Wightman, 2004).
Pharmacological Profile
The pharmacological profile of nomifensine differentiates it from existing groups of psychotropic agents. It has been noted for its potent dopamine agonist properties, powerful noradrenaline uptake inhibition, and relatively weaker serotonin uptake inhibition. This unique pattern of effects on monoamine neurotransmitters has been reflected in its behavioral activity in clinical studies (Hanks, 1977).
Neuronal Uptake Pumps
Research using [3H]-Nomifensine has helped in studying sites associated with high-affinity uptake pumps for neurotransmitters like norepinephrine and dopamine in the central nervous system (Zahniser & Dubocovich, 1986).
Propriétés
Numéro CAS |
89664-18-6 |
|---|---|
Nom du produit |
(-)-Nomifensine |
Formule moléculaire |
C16H18N2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
(4S)-2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine |
InChI |
InChI=1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3/t14-/m0/s1 |
Clé InChI |
XXPANQJNYNUNES-AWEZNQCLSA-N |
SMILES isomérique |
CN1C[C@H](C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |
SMILES |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |
SMILES canonique |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



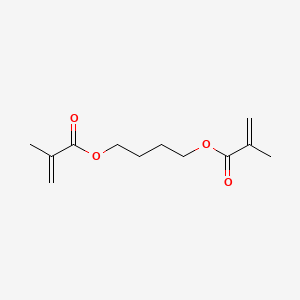
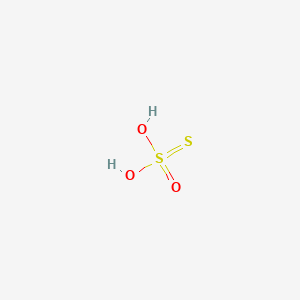

![1-(5-Chloro-2-methoxyphenyl)-3-[2-(4-chloro-1-pyrazolyl)ethyl]thiourea](/img/structure/B1193928.png)

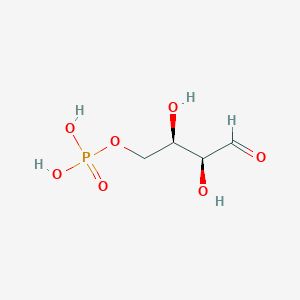
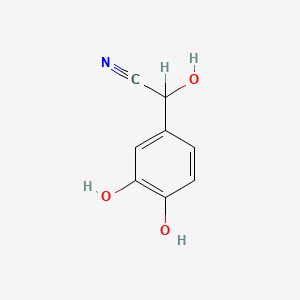
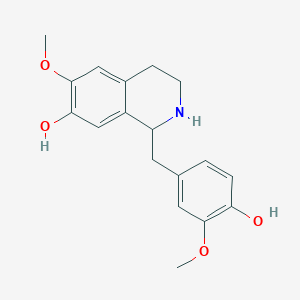
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B1193936.png)


